N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex compound with potential biological activities that have garnered attention in recent pharmacological research. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on its anticancer potential.
Synthesis and Structural Properties
The compound is synthesized through a multi-step process involving the reaction of various precursors including aryl-substituted acetamides and triazole derivatives. The structure of the compound can be characterized by various spectroscopic techniques such as IR, NMR (both 1H and 13C), and mass spectrometry. The molecular formula is determined to be C24H25N5O5, with a molecular weight of 445.49 g/mol.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C24H25N5O5 |
Molecular Weight | 445.49 g/mol |
Key Functional Groups | Triazole, Acetamide |
Spectroscopic Techniques | IR, NMR, MS |
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds in the triazole family. Research indicates that derivatives of triazoles exhibit significant antitumor activity against various cancer cell lines. For instance, studies conducted at the National Cancer Institute have shown that triazole derivatives demonstrate cytotoxic effects against leukemia, non-small cell lung cancer, and breast cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antitumor Activity Evaluation
In a comparative study on the anticancer activity of triazole derivatives:
- Cell Lines Tested : MDA-MB-468 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Methodology : Sulforhodamine B assay was used to assess cell viability post-treatment with varying concentrations of the compound.
- Results : The compound exhibited IC50 values in the micromolar range across all tested cell lines, indicating potent cytotoxicity.
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : By inducing cell cycle arrest at the G1/S phase.
- Induction of Apoptosis : Triggering intrinsic apoptotic pathways as evidenced by increased levels of pro-apoptotic markers.
- Targeting Specific Kinases : Potential inhibition of kinases involved in tumor growth signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals insights into the biological activity of this compound class:
Table 2: Comparison of Biological Activities
Compound Name | Anticancer Activity | Mechanism of Action |
---|---|---|
N-(4-methoxyphenyl)-2-[8-(3-fluorophenyl)-3-oxo-triazole] | Moderate | Apoptosis induction |
N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-triazole] | High | Cell cycle arrest and apoptosis |
3-R-6-(4-methoxyphenyl)-7H-[1,2,4]thiadiazine derivatives | Very High | Targeting multiple signaling pathways |
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-3-31-16-9-7-15(8-10-16)24-19(28)14-27-22(29)26-12-11-23-21(20(26)25-27)32-18-6-4-5-17(13-18)30-2/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREJOBAMKZXYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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